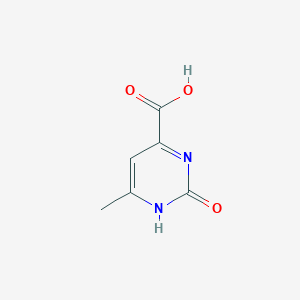
2-Hydroxy-6-methylpyrimidine-4-carboxylic acid
Descripción general
Descripción
“2-Hydroxy-6-methylpyrimidine-4-carboxylic acid” is also known as “2-Hydroxy-6-methylisonicotinic acid”. It has an empirical formula of C7H7NO3 and a molecular weight of 153.14 .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H6N2O3 and its molecular weight is 154.12 g/mol.Physical And Chemical Properties Analysis
“this compound” is a solid substance. It has a melting point of over 300°C .Aplicaciones Científicas De Investigación
Antiviral Activity
The modification and investigation of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid derivatives have shown promising antiviral activities. For instance, 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, obtained through modifications at the 2 and 4 positions of the 6-hydroxypyrimidine ring, demonstrated inhibition against herpes viruses, retroviruses, including human immunodeficiency virus (HIV-1 and HIV-2), by affecting viral replication. These findings highlight the potential of these compounds in developing new antiviral therapies (Holý et al., 2002).
Hepatitis C Virus NS5B Polymerase Inhibition
2-Thienyl-5,6-dihydroxypyrimidine-4-carboxylic acids and their derivatives have been identified as potent inhibitors of the Hepatitis C virus (HCV) NS5B polymerase. This research outlines the development of a pharmacophore for this class of inhibitors, showing significant potential in the treatment of HCV (Stansfield et al., 2004).
Magnetic Properties in Coordination Polymers
The reaction of 2-hydroxypyrimidine-4,6-dicarboxylic acid with metal ions under varying conditions leads to the formation of coordination polymers with interesting magnetic properties. These compounds exhibit structural interconversion that is accompanied by tunable magnetic properties, offering insights into the design of new magnetic materials (Chen et al., 2011).
Antimicrobial Properties
Novel derivatives of this compound have been explored for their antimicrobial properties. Compounds synthesized from 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acid displayed significant to moderate antibacterial activity and promising antifungal activity, indicating their potential as antimicrobial agents (Shastri & Post, 2019).
Metal-Organic Frameworks (MOFs)
Research into the structural formation of MOFs using derivatives of this compound reveals the synthesis of novel coordination polymers. These MOFs demonstrate diverse structural motifs and potential applications in gas storage, separation, and catalysis. The ability to form various dimensional frameworks showcases the versatility of these compounds in material science (Gao et al., 2006).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. In case of eye contact, rinse cautiously with water for several minutes. If eye irritation persists, get medical advice/attention .
Propiedades
IUPAC Name |
6-methyl-2-oxo-1H-pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-3-2-4(5(9)10)8-6(11)7-3/h2H,1H3,(H,9,10)(H,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTKKTAJDBMMBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651635 | |
| Record name | 6-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89640-83-5 | |
| Record name | 6-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



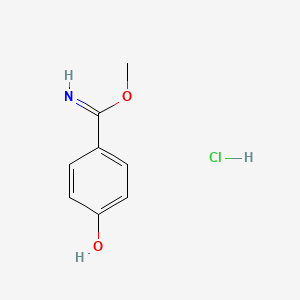

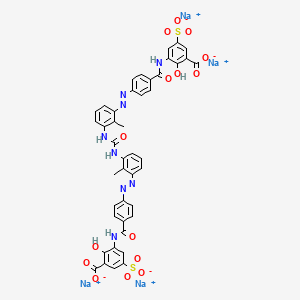
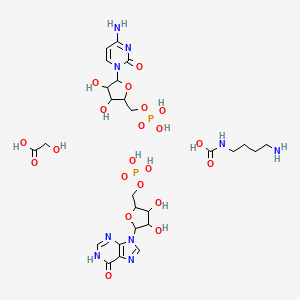
![3-Aminopyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B1497396.png)


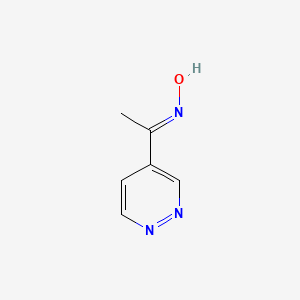

![2-(Hydroxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1497421.png)
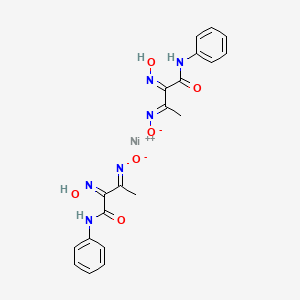
![2-((4-(4-Methylpiperazin-1-yl)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1497423.png)
![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-3-[2-[4-[[3-[[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]amino]carbonyl]-4-hydroxy-1-naphthalenyl]oxy]phenyl]diazenyl]-4-hydroxy-, sodium salt (1:2)](/img/structure/B1497424.png)
